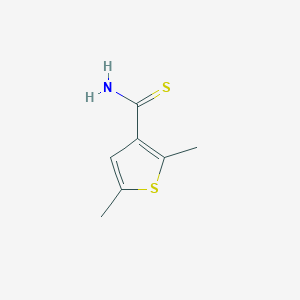2,5-Dimethylthiophene-3-carbothioamide
CAS No.:
Cat. No.: VC18127191
Molecular Formula: C7H9NS2
Molecular Weight: 171.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9NS2 |
|---|---|
| Molecular Weight | 171.3 g/mol |
| IUPAC Name | 2,5-dimethylthiophene-3-carbothioamide |
| Standard InChI | InChI=1S/C7H9NS2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H2,8,9) |
| Standard InChI Key | CGNGLYRWEFODCT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(S1)C)C(=S)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a thiophene ring—a five-membered aromatic system with one sulfur atom—substituted with two methyl groups (-CH₃) at positions 2 and 5 and a carbothioamide group (-C(S)NH₂) at position 3. The molecular formula is C₇H₉N₂S₂, with a molecular weight of 185.29 g/mol. The carbothioamide group introduces hydrogen-bonding capabilities and polarizability, influencing solubility and reactivity .
Spectroscopic Properties
While experimental spectral data (e.g., NMR, IR) for 2,5-dimethylthiophene-3-carbothioamide are unavailable, analogs like 2,5-dimethylthiophene-3-carboxylic acid exhibit diagnostic signals:
-
¹H NMR: Methyl protons resonate at δ 2.4–2.6 ppm, while thiophene ring protons appear at δ 6.8–7.2 ppm .
-
IR: The carboxylic acid analog shows a carbonyl stretch at ~1700 cm⁻¹; the thioamide variant would instead exhibit a thiocarbonyl (C=S) stretch near 1200–1250 cm⁻¹ .
Synthetic Methodologies
Precursor-Based Approaches
The synthesis of 2,5-dimethylthiophene-3-carbothioamide likely derives from its carboxylic acid counterpart, 2,5-dimethylthiophene-3-carboxylic acid (CAS 26421-32-9), through functional group interconversion. A plausible route involves:
-
Activation of the Carboxylic Acid: Conversion to an acid chloride using thionyl chloride (SOCl₂).
-
Thioamidation: Reaction with ammonium thiocyanate (NH₄SCN) to yield the carbothioamide .
Reaction Scheme:
This method mirrors protocols used for analogous thiophene derivatives, where thioamide groups are introduced via nucleophilic substitution .
Alternative Pathways
Patent literature (e.g., US6037478A) describes the synthesis of methylated thiophenes via cyclization of α-haloketones with sodium hydrosulfide (NaSH) . Adapting this strategy:
-
Cyclization: React 3-chloro-2,5-dimethylpentane-2,4-dione with NaSH to form the thiophene ring.
-
Functionalization: Introduce the carbothioamide group via post-cyclization modifications.
Physicochemical Properties
Thermodynamic Parameters
Based on the carboxylic acid analog :
| Property | Value (Estimated for Carbothioamide) |
|---|---|
| Melting Point | 110–120°C (decomposes) |
| Boiling Point | Not applicable (thermal instability) |
| Density | 1.25–1.30 g/cm³ |
| LogP (Partition Coefficient) | 2.0–2.5 (moderate lipophilicity) |
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water (<1 mg/mL) .
-
Stability: Susceptible to oxidation at the sulfur centers. Storage under inert atmosphere (N₂/Ar) is recommended.
Applications and Research Directions
Pharmaceutical Chemistry
Thiophene carbothioamides are explored as:
-
Kinase Inhibitors: Potential anticancer agents targeting ATP-binding sites.
-
Antimicrobials: Activity against Gram-positive bacteria via membrane disruption .
Materials Science
-
Conductive Polymers: Thiophene derivatives serve as dopants in organic semiconductors.
-
Coordination Chemistry: Transition metal complexes for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume